
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, also known as DMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is structurally similar to thiazolidinedione, a class of drugs used to treat diabetes. In
Mecanismo De Acción
The exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to lower blood glucose levels in diabetic animal models by improving insulin sensitivity. This compound has also been found to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases. Additionally, this compound has been shown to possess antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in in vivo studies. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one research. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its effects on metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained as a white crystalline powder with a melting point of 244-246°C.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C14H14N2O3S2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2O3S2/c1-18-10-5-3-4-9(12(10)19-2)13-16(11(17)8-21-13)14-15-6-7-20-14/h3-7,13H,8H2,1-2H3 |
Clave InChI |
NXPMZZJOJDRRQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3 |
SMILES canónico |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)

![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)